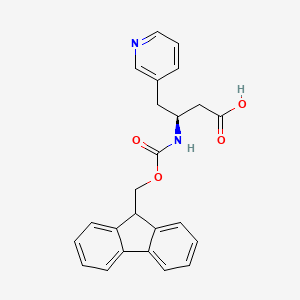

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMDHZYUTBFELW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CC=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148777 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270063-60-0 | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270063-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a specialized amino acid derivative that plays a crucial role in modern peptide synthesis, particularly in the design and creation of novel peptide-based therapeutics and research tools. As a non-proteinogenic β-amino acid, its incorporation into peptide chains can induce unique conformational constraints, enhance metabolic stability, and introduce a basic handle for molecular recognition or further chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile building block, offering a technical resource for scientists engaged in peptide chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 270063-60-0, is characterized by a butyric acid backbone, a chiral center at the 3-position with (S)-stereochemistry, a pyridyl group attached to the 4-position, and the N-terminal amine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecule's structure.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 270063-60-0 | [1] |

| Molecular Formula | C₂₄H₂₂N₂O₄ | [1] |

| Molecular Weight | 402.45 g/mol | [1] |

| Appearance | Typically a white to off-white powder | [2] |

| Purity | ≥95% (often available at ≥97-98%) |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common synthetic route involves the asymmetric reduction of a corresponding β-keto ester or the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by protection of the amino group with Fmoc-Cl or Fmoc-OSu.

General Synthetic Workflow:

A simplified overview of the synthesis process.

Purification:

Purification is critical to ensure the high purity required for peptide synthesis. The crude product is typically purified by recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and often involves a binary solvent system to achieve good recovery of the pure product. Purity is then assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Key Analytical Data

| Analytical Technique | Expected Characteristics |

| ¹H NMR | Complex spectrum with characteristic peaks for the fluorenyl, pyridyl, and butyric acid protons. The chiral center leads to diastereotopic protons, resulting in more complex splitting patterns for the methylene groups. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the aromatic carbons of the Fmoc and pyridyl groups, and the aliphatic carbons of the butyric acid backbone. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is expected at m/z 403.16. Fragmentation patterns would show characteristic losses of the Fmoc group and parts of the butyric acid side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carboxylic acid and the carbamate, N-H stretching, and aromatic C-H and C=C stretching. |

| HPLC | A single major peak indicating high purity, typically >98%. |

Solubility and Stability

The solubility and stability of Fmoc-amino acids are critical parameters for their successful application in solid-phase peptide synthesis (SPPS).

Solubility:

This compound exhibits good solubility in common SPPS solvents.

Table 3: General Solubility Profile

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Highly soluble | The most common solvent for Fmoc-SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Highly soluble | An alternative to DMF, sometimes used to improve solubility and coupling efficiency. |

| Dichloromethane (DCM) | Moderately soluble | Often used for washing steps and in some coupling protocols. |

| Water | Poorly soluble | The hydrophobic Fmoc group and the largely organic structure limit aqueous solubility. |

Stability:

The Fmoc protecting group is labile to basic conditions but stable to acidic conditions, which is the cornerstone of its use in orthogonal peptide synthesis strategies.[3]

-

Basic Conditions: The Fmoc group is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF. This deprotection is rapid, allowing for efficient cycle times in automated peptide synthesizers.

-

Acidic Conditions: The Fmoc group is stable to the mildly acidic conditions used for the cleavage of many side-chain protecting groups and for the final cleavage of the peptide from the resin.

-

Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation. As a lyophilized powder, it generally has a shelf life of at least 6 months when stored at -20°C to -80°C.[4]

Applications in Peptide Synthesis

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).

Incorporation into Peptides:

The incorporation of this amino acid into a peptide sequence follows the standard Fmoc-SPPS protocol.

Diagram 2: Fmoc-SPPS Cycle for Incorporation

The iterative cycle of deprotection and coupling in SPPS.

Experimental Protocol: Coupling Reaction

-

Deprotection: The Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base (e.g., DIPEA or collidine) in DMF.

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Optional Capping: To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

Significance of the 3-Pyridyl Group:

The 3-pyridyl group imparts specific properties to the resulting peptide:

-

Basicity: The nitrogen atom in the pyridine ring can be protonated, introducing a positive charge at physiological pH. This can be exploited for modulating solubility, cell permeability, and receptor interactions.

-

Hydrogen Bonding: The pyridyl nitrogen can act as a hydrogen bond acceptor, influencing the peptide's secondary structure and its binding to biological targets.

-

Metal Chelation: The pyridine moiety can participate in the coordination of metal ions, making it a useful component in the design of metallopeptides or peptide-based sensors.

-

Chemical Handle: The pyridyl group can be a site for further chemical modification, such as N-alkylation or the formation of metal complexes.

Potential Side Reactions

While Fmoc-SPPS is a robust methodology, the presence of the pyridyl group in this compound warrants consideration of potential side reactions.

-

Protonation during Coupling: The basicity of the pyridine nitrogen could potentially interfere with the coupling reaction by abstracting a proton from the activated carboxylic acid. However, in the presence of a stronger, non-nucleophilic base like DIPEA, this is generally not a significant issue.

-

Modification during Cleavage: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the pyridyl group will be protonated. This is generally not problematic, but the resulting salt form of the peptide should be considered during purification and handling.

-

Alkylation: The pyridine nitrogen is susceptible to alkylation. Care should be taken to avoid unintended alkylation during synthesis and handling if alkylating agents are present.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its unique structural features, including the β-amino acid backbone and the functional pyridyl group, offer peptide chemists a powerful tool to modulate the properties of synthetic peptides. A thorough understanding of its chemical properties, solubility, stability, and reactivity is essential for its effective utilization in the development of novel peptide-based drugs and research probes. By following established protocols and being mindful of potential side reactions, researchers can successfully incorporate this non-proteinogenic amino acid to create peptides with enhanced stability, tailored functionality, and novel biological activities.

References

-

Watson International Ltd. (n.d.). fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid cas 270065-69-5. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

ResearchGate. (2021). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Retrieved from [Link]

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000039). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Fmoc-(S)-3-amino-4-(4-fluoro-phenyl)-butyric acid. Retrieved from [Link]

-

White Rose Research Online. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]

-

Echo BioSystems. (n.d.). Fmoc-(S)-2-amino-4-(3- pyridyl)butyric acid. Retrieved from [Link]

-

CHIMIA. (2011). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

-

ResearchGate. (2022). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

ResearchGate. (2016). Proposed fragmentation pathway for the Fmoc-Dap. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Structure, Stereochemistry, and Applications

Abstract

Fmoc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a non-proteinogenic β-amino acid that serves as a valuable building block in modern medicinal chemistry and materials science. Its unique structure, featuring a pyridine moiety and a chiral center at the β-position, makes it an attractive component for the design of peptidomimetics, foldamers, and other bioactive molecules. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the molecule's structure, the principles governing its stereochemistry, established synthetic and characterization methodologies, and its applications in drug development and materials science.

Introduction: The Significance of β-Amino Acids

While nature predominantly utilizes α-amino acids as the fundamental units of proteins, the homologous β-amino acids have garnered significant attention from researchers. Characterized by a backbone extended by one methylene unit compared to their α-counterparts, β-amino acids introduce unique structural and functional properties when incorporated into peptide chains.[1]

The primary advantages stem from their altered backbone conformation and increased resistance to enzymatic degradation. Peptides containing β-amino acids, often called β-peptides, can adopt stable, predictable secondary structures, including various helices and sheets, that are distinct from those formed by α-peptides.[2][3] This structural diversity, combined with their inherent resistance to proteases, makes them ideal candidates for developing novel therapeutics with improved pharmacokinetic profiles.[1] this compound is a prime example of a functionally rich β-amino acid, poised for creating sophisticated molecular architectures.

Molecular Structure and Stereochemistry

The core of this building block consists of a butyric acid scaffold with two key substitutions: an amino group at the C3 (β) position and a pyridin-3-yl group at the C4 position.

Key Structural Features:

-

β-Amino Acid Backbone: The separation of the carboxylic acid and the amino group by two carbon atoms (α and β) is the defining feature. This extended backbone allows for different dihedral angles compared to α-amino acids, leading to unique folding patterns.

-

Chiral Center: The C3 carbon, bearing the amino group, is a stereocenter. The (S)-configuration is crucial for defining the three-dimensional trajectory of the peptide backbone when incorporated. The absolute stereochemistry is a critical determinant of the resulting secondary structure and biological interactions.

-

Pyridine Side Chain: The 3-pyridyl group is an aromatic, weakly basic heterocycle. It can participate in a range of non-covalent interactions, including hydrogen bonding (as an acceptor), π-stacking, and metal coordination. This functionality is often exploited to mediate specific molecular recognition events or to modulate the solubility and electronic properties of the final molecule.

-

Fmoc Protecting Group: The bulky, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the β-amino group. Its use is central to the most common strategy in solid-phase peptide synthesis (SPPS), allowing for iterative, controlled elongation of a peptide chain under mild conditions.[4]

Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: Fmoc Protection

The final step in the synthesis is the protection of the β-amino group. The following is a representative protocol adapted from standard procedures for Fmoc protection of amino acids in an aqueous medium. [4][5] Materials:

-

(S)-3-amino-4-(3-pyridyl)-butyric acid

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or Fmoc-Chloride (Fmoc-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dioxane

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the unprotected β-amino acid in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.

-

Add Fmoc-OSu (typically 1.05 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, dilute the reaction with water and adjust the pH to ~9 with additional saturated NaHCO₃ if necessary.

-

Wash the aqueous mixture with diethyl ether or ethyl acetate (3x) to remove unreacted Fmoc-OSu and byproducts.

-

Carefully acidify the aqueous layer to pH 1-2 by the slow addition of 1 M HCl while cooling in an ice bath. A white precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals would include the characteristic aromatic protons of the pyridine and fluorenyl groups, and the aliphatic protons of the butyric acid backbone. [6]* Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is critical for determining the enantiomeric purity (e.g., enantiomeric excess, %ee) of the final product.

-

Polarimetry: Measurement of the specific rotation ([α]D) provides confirmation of the bulk enantiopurity of the sample.

| Parameter | Expected Data |

| Molecular Formula | C₂₄H₂₂N₂O₄ |

| Molecular Weight | 402.45 g/mol |

| ¹H NMR | Signals corresponding to fluorenyl, pyridyl, and aliphatic protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spec (ESI-MS) | [M+H]⁺ ≈ 403.16 m/z; [M+Na]⁺ ≈ 425.14 m/z |

| Purity (HPLC) | Typically ≥97% for research-grade material. |

Applications in Research and Development

The incorporation of this compound into oligomers opens avenues for creating novel structures with tailored functions.

Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. [7][8]By replacing an α-amino acid with our title compound, researchers can introduce a kink or turn in a peptide chain, potentially mimicking a β-turn secondary structure. This is a common motif in protein-protein interactions. The pyridine side chain can also be used to establish specific interactions with a biological target that are not possible with natural amino acid side chains. [9]

Foldamers

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures in solution. [2][10]β-peptides are a prominent class of foldamers. The defined (S)-stereochemistry and the specific nature of the pyridyl side chain of this compound can be used to direct the folding of an oligomer into a specific helical or sheet-like conformation. [11]These ordered structures can serve as scaffolds for presenting functional groups in a precise three-dimensional arrangement, making them useful for applications in catalysis, molecular recognition, and materials science.

Caption: Application landscape for the target molecule.

Conclusion and Future Outlook

This compound is a sophisticated chemical tool for researchers at the interface of chemistry, biology, and materials science. Its unique combination of a stereodefined, non-natural backbone and a functional aromatic side chain provides a powerful handle for molecular design. While its primary use is as a monomer for solid-phase synthesis, the properties it imparts on the resulting oligomers are of significant interest. Future research will likely focus on its incorporation into more complex foldamer architectures and its use in the development of targeted therapeutics that can address challenging biological targets, such as protein-protein interfaces. The continued exploration of such non-natural building blocks is essential for expanding the functional repertoire of synthetic molecules.

References

- Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. (2002). Tetrahedron Letters, 43(20), 3769-3771.

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

- Stereoselective synthesis and peptide incorporation of (S)-.alpha.-amino-(2,2'-bipyridine)-6-propanoic acid. (1995). The Journal of Organic Chemistry, 60(19), 6212-6222.

-

Peptidomimetic. Wikipedia. Available at: [Link]

- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.

- Hammond, M. C., & Bartlett, P. A. (2007). Synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics. The Journal of Organic Chemistry, 72(8), 3104-3107.

- Stereoselective Synthesis and Application of β‐Amino Ketones. (2025). Asian Journal of Organic Chemistry.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). Molecules, 26(16), 4997.

- Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry, 64(16), 6106-6111.

- Beta-amino acids: versatile peptidomimetics. (2004). Current Protein & Peptide Science, 5(5), 345-365.

- The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. (2020). Molecules, 25(1), 164.

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(12), 3343-3346.

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Pharmaceuticals, 14(5), 449.

- Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575-3594.

-

Butyric Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

- Methods for the synthesis of fmoc protected amines. (1997).

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2013). Molecules, 18(12), 14619-14627.

- A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. (2005). Journal of the Brazilian Chemical Society.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. Available at: [Link]

- Foldamers as versatile frameworks for the design and evolution of function. (2008). Current Opinion in Structural Biology, 18(4), 465-473.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2020). Beilstein Journal of Organic Chemistry, 16, 1269-1277.

- Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. (2021). Organic Chemistry Frontiers, 8(15), 4141-4147.

-

Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. Available at: [Link]

-

New Foldamers. Gellman Group. Available at: [Link]

-

fmoc-(s)-3-amino-4-(4-pyridyl)-butyric acid cas 270065-69-5. Watson International. Available at: [Link]

- Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. (2025).

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Biomolecules, 3(4), 741-777.

- Foldamers in Medicinal Chemistry. (2014). Journal of Medicinal Chemistry, 57(22), 9245-9277.

-

1,4-Cyclohexanedicarboxylic acid, dimethyl ester (CAS 94-60-0). Cheméo. Available at: [Link]

- New helical foldamers: heterogeneous backbones with 1:2 and 2:1 alpha:beta-amino acid residue patterns. (2002). Journal of the American Chemical Society, 124(40), 11846-11847.

- Synthesis of Chiral Spin-Labeled Amino Acids. (2019). Organic Letters, 21(24), 10149-10153.

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

- Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. (2024). Scientific Reports, 14(1), 1234.

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New helical foldamers: heterogeneous backbones with 1:2 and 2:1 alpha:beta-amino acid residue patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 8. Peptidomimetics via modifications of amino acids and peptide bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Foldamers – Gellman Group – UW–Madison [gellman.chem.wisc.edu]

- 11. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fmoc Protection of Non-Natural Amino Acids

For professionals engaged in peptide synthesis and drug development, the incorporation of non-natural amino acids (nnAAs) offers a powerful strategy to enhance peptide stability, modulate biological activity, and introduce novel functionalities. The cornerstone of modern solid-phase peptide synthesis (SPPS) is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This guide provides an in-depth exploration of the principles, protocols, and challenges associated with the Fmoc protection of these unique building blocks.

The Principle of Orthogonal Protection in Peptide Synthesis

The successful synthesis of peptides, particularly those containing a diverse array of functional groups in nnAAs, hinges on the concept of orthogonal protection.[3][4] This strategy involves the use of multiple classes of protecting groups, each selectively removable under specific conditions without affecting the others.[3][5] In the context of Fmoc-based SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, while the side chains of both natural and non-natural amino acids are typically protected with acid-labile groups (e.g., Boc, tBu, Trt).[4][6] This orthogonality is paramount for the controlled, stepwise elongation of the peptide chain.[3]

The Chemistry of Fmoc Protection

The Fmoc group is a carbamate that effectively shields the α-amino group of an amino acid from participating in unwanted reactions during peptide coupling.[1][6] Its utility is rooted in its stability towards acids and its lability under mild basic conditions.[7][]

Mechanism of Fmoc Protection

The introduction of the Fmoc group onto the amine of a non-natural amino acid is a nucleophilic substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an Fmoc-donating reagent.[9] The two most prevalent reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7]

The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[][9]

Caption: General scheme for the Fmoc protection of a non-natural amino acid.

Choosing the Right Fmoc Reagent: Fmoc-Cl vs. Fmoc-OSu

The choice between Fmoc-Cl and Fmoc-OSu is a critical decision that can impact reaction efficiency and product purity.[10]

| Feature | Fmoc-Cl | Fmoc-OSu |

| Reactivity | More reactive, potentially leading to faster reaction times.[10][11] | Moderated reactivity, offering a more controlled reaction.[10][11] |

| Stability | Sensitive to moisture and heat, requiring careful handling.[9][11] | More stable and easier to handle and store.[11] |

| Side Reactions | Higher propensity for side reactions, such as the formation of dipeptides.[11] | Fewer side reactions, resulting in a cleaner reaction profile.[11] |

| Purity of Product | May require more extensive purification.[11] | Generally results in higher purity of the Fmoc-protected amino acid.[11] |

| Typical Conditions | Schotten-Baumann conditions (e.g., NaHCO₃ in dioxane/water).[9] | Basic conditions (e.g., NaHCO₃ in aqueous dioxane).[] |

For many applications, especially when dealing with sensitive or sterically hindered non-natural amino acids, Fmoc-OSu is the preferred reagent due to its superior stability and cleaner reaction profile.[11]

Experimental Protocol: Fmoc Protection of a Non-Natural Amino Acid using Fmoc-OSu

This protocol provides a general guideline for the Fmoc protection of a non-natural amino acid. Optimization may be required depending on the specific properties of the amino acid.

Materials:

-

Non-natural amino acid

-

Fmoc-OSu (1.05 equivalents)

-

Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the non-natural amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino acid is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Caption: Step-by-step workflow for the Fmoc protection of a non-natural amino acid.

Challenges in the Fmoc Protection of Non-Natural Amino Acids

While the Fmoc protection chemistry is robust, challenges can arise, particularly with nnAAs possessing unique structural features.

-

Steric Hindrance: Non-natural amino acids with bulky or sterically demanding side chains can exhibit slower reaction kinetics.[12] In such cases, increasing the reaction temperature or using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be necessary.

-

Low Solubility: Some nnAAs may have poor solubility in standard reaction solvents. The use of co-solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can help to overcome this issue.

-

Side Reactions: The presence of reactive functional groups in the side chain of the nnAA can lead to unwanted side reactions. It is crucial to ensure that these functional groups are appropriately protected with orthogonal protecting groups prior to Fmoc protection of the α-amino group.[2]

Validation of Fmoc Protection

Confirmation of successful Fmoc protection is a critical quality control step.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the Fmoc-protected amino acid.[13] A shift in retention time compared to the starting material is indicative of a successful reaction.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the product by verifying its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the Fmoc-protected amino acid.

The Deprotection of the Fmoc Group

The utility of the Fmoc group lies in its facile removal under mild basic conditions, typically with a solution of piperidine in DMF.[1][14] The deprotection proceeds via a β-elimination mechanism.[1][14] A base, such as piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[14][15] This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine.[14][15] The liberated DBF is subsequently trapped by piperidine to form a stable adduct.[14][15]

Caption: The base-mediated deprotection of the Fmoc group.

The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the DBF-piperidine adduct.[6][7]

Conclusion

The Fmoc protection of non-natural amino acids is a fundamental and enabling technology in modern peptide science. A thorough understanding of the underlying chemical principles, careful selection of reagents, and meticulous execution of experimental protocols are essential for the successful synthesis of peptides containing these valuable building blocks. By addressing the unique challenges posed by the diverse structures of non-natural amino acids, researchers can unlock their full potential in the development of novel therapeutics and research tools.

References

- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis.

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

-

Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available from: [Link]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available from: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. NIH. Available from: [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available from: [Link]

-

Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... ResearchGate. Available from: [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. Available from: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

-

Fmoc Test Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. YouTube. Available from: [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available from: [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available from: [Link]

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available from: [Link]

- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. Google Patents.

-

(PDF) Methods for Removing the Fmoc Group. ResearchGate. Available from: [Link]

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Available from: [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available from: [Link]

-

A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of the Pyridyl Group in Peptide Structure and Function

Introduction: The Pyridyl Group as a Versatile Tool in Peptide Chemistry

In the landscape of peptide design and drug development, the pursuit of enhanced functionality, improved biophysical properties, and novel mechanisms of action is relentless. While the 20 proteinogenic amino acids offer a substantial chemical toolbox, the incorporation of unnatural amino acids provides a gateway to unprecedented control over peptide structure and function. Among these, amino acids featuring a pyridyl group—a six-membered aromatic heterocycle containing one nitrogen atom—have emerged as exceptionally versatile building blocks.

The pyridine ring is not merely a passive structural element. Its unique electronic properties, hydrogen-bonding capabilities, basicity, and potent metal-coordinating ability make it a powerful modulator of peptide behavior. Depending on the position of the nitrogen atom (2-, 3-, or 4-position), the resulting pyridylalanine (Pal) isomers offer distinct steric and electronic profiles, enabling fine-tuned control over molecular interactions.

This guide provides an in-depth exploration of the multifaceted roles of the pyridyl group in peptide science. We will delve into the synthetic strategies for incorporating these moieties, analyze their profound impact on peptide structure and solubility, and explore their application in catalysis, drug delivery, and molecular imaging. The content herein is curated for researchers, scientists, and drug development professionals, blending fundamental principles with field-proven experimental insights and protocols to empower your next discovery.

Part 1: Synthesis and Incorporation of Pyridyl-Containing Amino Acids

The foundation of utilizing pyridyl groups lies in their efficient and site-specific incorporation into a peptide sequence. This is primarily achieved through the synthesis of Fmoc-protected pyridylalanine derivatives compatible with standard Solid-Phase Peptide Synthesis (SPPS).

Chemical Synthesis of Pyridylalanine Derivatives

The synthesis of unnatural amino acids like β-pyridyl α-amino acids can be accomplished through multi-step organic synthesis routes. For example, advanced methods may involve a hetero-Diels–Alder reaction to construct the pyridine ring, followed by further modifications like cross-coupling reactions to build complex aromatic side chains.[1][2] For most laboratory applications, however, Fmoc-protected L- or D-isomers of 2-Pal, 3-Pal, and 4-Pal are commercially available, streamlining their use in peptide synthesis. The choice between Boc and Fmoc protection strategies is critical; Boc-D-3-(2-Pyridyl)-Alanine, for instance, is a key intermediate for specific synthesis projects where Boc chemistry is preferred.[3]

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The workhorse for creating pyridyl-containing peptides is Fmoc-based SPPS. The pyridyl side chain is generally stable to the repetitive cycles of piperidine-mediated Fmoc deprotection and subsequent coupling reactions.

Causality Behind Experimental Choices:

-

Coupling Reagents: While standard carbodiimide (e.g., DIC/Oxyma) or phosphonium/aminium salt (e.g., HBTU, HATU) reagents are effective, the slightly basic nature of the pyridine ring can sometimes interfere with coupling efficiency. For challenging couplings, particularly after a sterically hindered residue, using a high-potency reagent like HATU is recommended to drive the reaction to completion.

-

Double Coupling: If purity analysis of a crude peptide reveals significant deletion sequences at the Pal incorporation site, it indicates incomplete coupling. A "double couple" strategy—repeating the coupling step with fresh reagent before proceeding to the next deprotection—is a reliable method to overcome this.[4] This is a pragmatic choice to maximize yield and minimize difficult purification later.

-

Side Reactions: The pyridine nitrogen is not entirely inert. While N-alkylation is generally not a concern under standard SPPS conditions, it can be exploited for chemoselective, late-stage functionalization of peptides, a technique known as N-Alkylation of Pyridyl-alanine (NAP).[5]

This protocol outlines the manual incorporation of a Pal residue into a growing peptide chain on a rink amide resin.

-

Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 2 mL portion of the deprotection solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve 4 equivalents of Fmoc-L-4-pyridylalanine (relative to resin loading) and 3.9 equivalents of HCTU in DMF.

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

-

Monitoring and Washing: Perform a Kaiser test to confirm reaction completion (beads should be negative, i.e., colorless). Once complete, drain the coupling solution and wash the resin with DMF (3 x 2 mL) and then dichloromethane (DCM) (3 x 2 mL).

-

Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in your sequence.

-

Cleavage and Deprotection: After the full sequence is assembled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

-

Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC and confirm the identity by mass spectrometry (MALDI-TOF or ESI-MS).

Part 2: Impact on Peptide Structure and Biophysical Properties

The introduction of a pyridyl group fundamentally alters a peptide's physicochemical character, offering solutions to common challenges in peptide drug development like poor solubility and aggregation.

Enhancing Aqueous Solubility and Stability

One of the most significant advantages of Pal incorporation is the enhancement of aqueous solubility.[6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and at pH values below its pKa (~5-6), it becomes protonated, imparting a positive charge. This increased hydrophilicity disrupts the hydrophobic interactions that often lead to peptide aggregation and fibrillation.[7]

Field-Proven Insight: In the development of glucagon analogues for treating hypoglycemia, the native hormone's poor solubility at neutral pH is a major hurdle. Replacing hydrophobic aromatic residues like Phenylalanine (Phe) with 3-Pal or 4-Pal has been shown to dramatically improve solubility and chemical stability without compromising biological activity.[6] This strategy transforms a difficult-to-formulate peptide into a viable drug candidate.

| Glucagon Analogue | Key Substitutions | Solubility at pH 7.4 (mg/mL) | Rationale for Improvement |

| Native Glucagon | None | < 0.1 | High hydrophobicity leads to aggregation. |

| Analogue 9[6] | Phe6,10,13 -> 3-Pal; Ser16 -> Aib | > 10 | Introduction of hydrophilic, charged (at slightly acidic pH) Pal residues disrupts hydrophobic patches, preventing self-assembly. Aib promotes helical stability. |

Table 1: Comparison of solubility for native glucagon versus a pyridylalanine-modified analogue. Data synthesized from findings in reference[6].

Modulating Secondary Structure and Self-Assembly

The pyridyl group can influence peptide secondary structure through several mechanisms:

-

Aromatic Stacking: The pyridine ring can engage in π-stacking interactions with other aromatic residues (Phe, Tyr, Trp, or another Pal), which can stabilize β-sheet or helical structures.

-

Electrostatic Interactions: When protonated, the pyridinium ion can form favorable electrostatic interactions with negatively charged residues like Aspartate or Glutamate, potentially nucleating turns or stabilizing tertiary folds.

-

Metal-Induced Folding: As will be discussed in Part 3, the coordination of metal ions by two or more pyridyl residues can act as a powerful driving force to induce specific folds and trigger the self-assembly of peptides into higher-order structures like nanofibers, nanotubes, and hydrogels.[8][9][10] This principle is fundamental to the design of peptide-based biomaterials.

pH-Responsive Behavior

The basicity of the pyridine nitrogen makes it an excellent pH-sensitive probe and trigger. Peptides incorporating pyridyl groups can exhibit conformational changes or altered membrane interactions in response to pH gradients, a property highly sought after for targeted drug delivery to acidic environments like tumors or endosomes.[11][12] For example, a peptide might be unstructured and inactive at physiological pH (7.4) but fold into an active, membrane-inserting helix upon protonation of its pyridyl (or other carboxyl) groups in the acidic milieu of a tumor (pH ~6.5).[13]

Part 3: Functional Roles and Applications

The true power of the pyridyl group is realized in its diverse functional applications, spanning catalysis, bioconjugation, and diagnostics.

Metal Ion Coordination and Catalysis

The lone pair of electrons on the pyridine nitrogen makes it an excellent Lewis base, capable of coordinating a wide range of transition metal ions (e.g., Cu²⁺, Zn²⁺, Pd²⁺, Ni²⁺).[14] This property is the cornerstone of designing artificial metalloenzymes and catalytic peptide assemblies.

By positioning two or more pyridyl-containing residues within a peptide sequence, one can create a specific chelation site. The coordination event can either be the final functional state or it can trigger a larger self-assembly process. For instance, the coordination of Pd(II) ions to pyridine-containing peptides has been used to drive the formation of catalytic hydrogels capable of oxidizing benzylic alcohols.[8]

Furthermore, peptides containing pyridylalanine have been developed as catalysts for enantioselective reactions, such as aza-Morita-Baylis-Hillman reactions, demonstrating their utility in asymmetric synthesis.[15][16]

Bioconjugation and Drug Delivery

The pyridyl group offers unique handles for chemoselective bioconjugation. The most widely used method is the pyridyl disulfide reaction. A cysteine residue's thiol group on one molecule can react with a pyridyl disulfide moiety on another, forming a new disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at ~343 nm.[17] This reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for linking peptides to lipids for liposome formation, nanoparticles, or other payload molecules.[17][18]

This protocol describes how to conjugate a cysteine-containing peptide to a pyridyl disulfide-functionalized molecule and monitor the reaction's progress.

-

Reagent Preparation:

-

Dissolve the cysteine-containing peptide in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.2).

-

Dissolve the pyridyl disulfide-functionalized molecule (e.g., lipid, nanoparticle) in a compatible solvent (e.g., DMSO, or directly in the buffer if soluble).

-

-

Reaction Setup:

-

Mix the two solutions at a desired molar ratio (e.g., 1.2:1 excess of the pyridyl disulfide component). The final peptide concentration should be in the micromolar to low millimolar range.

-

-

Spectrophotometric Monitoring:

-

Immediately after mixing, take an initial absorbance reading of the reaction mixture at 343 nm using a UV-Vis spectrophotometer. This is your t=0 baseline.

-

The reaction progress is monitored by the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct (ε ≈ 8080 M⁻¹cm⁻¹).

-

Take readings at regular intervals (e.g., every 10 minutes for the first hour, then hourly) until the absorbance value plateaus, indicating reaction completion.

-

-

Quantification: Calculate the concentration of the released pyridine-2-thione using the Beer-Lambert law (A = εcl) to determine the extent of conjugation.

-

Purification: Once the reaction is complete, purify the resulting bioconjugate from excess starting material and the byproduct using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Fluorescent Probes and Molecular Imaging

Unnatural amino acids with complex pyridyl-containing side chains have been engineered to act as environmentally sensitive fluorescent probes.[1][2] These fluorophores often operate via intramolecular charge transfer (ICT) mechanisms. When incorporated into a peptide, their fluorescence emission properties (wavelength, intensity, lifetime) can change in response to local environmental factors like solvent polarity, viscosity, or binding events. This allows for real-time imaging of molecular interactions or conformational changes within biological systems without the need for bulky, disruptive external labels.[1]

Conclusion and Future Outlook

The pyridyl group is far more than a simple isostere for phenylalanine. It is a dynamic, multifunctional tool that provides peptide scientists with a powerful means to enhance solubility, induce structure, confer catalytic activity, enable precise bioconjugation, and create responsive imaging agents. Its ability to coordinate metals has opened new frontiers in the design of self-assembling biomaterials and artificial enzymes. Its impact on biophysical properties has proven critical in transforming poorly behaved peptides into viable therapeutic candidates.

As our understanding of peptide structure-function relationships deepens, the rational incorporation of pyridyl groups will continue to be a key strategy in the development of next-generation peptide-based drugs, diagnostics, and materials. The ongoing innovation in synthetic chemistry will undoubtedly provide even more sophisticated pyridyl-containing building blocks, further expanding the functional repertoire of these remarkable molecules.

References

-

Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. National Institutes of Health. Available at: [Link]

-

Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. ACS Publications. Available at: [Link]

-

Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. RSC Publishing. Available at: [Link]

-

Accessing Diverse Pyridine-Based Macrocyclic Peptides by a Two-Site Recognition Pathway. Journal of the American Chemical Society. Available at: [Link]

-

Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. PubMed. Available at: [Link]

-

The Role of Pyridine Amino Acids in Modern Drug Development. [Source not further specified]. Available at: [Link]

-

Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Available at: [Link]

-

Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed Central. Available at: [Link]

-

Catalytic Peptide Assemblies. National Institutes of Health. Available at: [Link]

-

Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. ResearchGate. Available at: [Link]

-

Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-Acyl Imines Proceed via an Atypical “aza-Morita−Baylis−Hillman” Mechanism. ACS Figshare. Available at: [Link]

-

The Role of Protected Amino Acids in Modern Peptide Synthesis. [Source not further specified]. Available at: [Link]

-

Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. PubMed. Available at: [Link]

-

Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. PubMed. Available at: [Link]

-

(a) Structure of peptide 1 containing two pyridine ligands. (b) Upon... ResearchGate. Available at: [Link]

-

Peptide-Based Materials That Exploit Metal Coordination. MDPI. Available at: [Link]

-

Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups. ACS Applied Bio Materials. Available at: [Link]

-

Pyridylalanine (Pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines proceed via an atypical "aza-Morita-Baylis-Hillman" mechanism. PubMed. Available at: [Link]

-

The pyridyl group in ligand design for selective metal ion complexation and sensing. PubMed. Available at: [Link]

-

(PDF) Peptide Self-Assembly Triggered by Metal Ions. ResearchGate. Available at: [Link]

-

Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. RSC Publishing. Available at: [Link]

-

ChemInform Abstract: The Pyridyl Group in Ligand Design for Selective Metal Ion Complexation and Sensing. ResearchGate. Available at: [Link]

-

Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. PubMed. Available at: [Link]

-

Peptide-Based Catalysts Reach the Outer Sphere through Remote Desymmetrization and Atroposelectivity. Accounts of Chemical Research. Available at: [Link]

-

Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. National Institutes of Health. Available at: [Link]

-

Research progress of metal chelating peptides. TMR Publishing Group. Available at: [Link]

-

Biophysical and biochemical characterization of synthetic peptides... ResearchGate. Available at: [Link]

-

"Design and Development of pH-Sensitive Peptides for Cancer Diagnostics" by Ramona Cosmina Adochite. DigitalCommons@URI. Available at: [Link]

-

Peptide and metabolite self-assembly: From human diseases to novel materials. [Source not further specified]. Available at: [Link]

-

(PDF) Pyridyl‑Ala Modified Cyclic Hexapeptides: In‑Vitro and In‑Vivo Profiling for Oral Bioavailability. ResearchGate. Available at: [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

-

Biophysical characterization of functional peptides in SearchWorks catalog. SearchWorks catalog. Available at: [Link]

-

pH-sensitive membrane peptides (pHLIPs) as a novel class of delivery agents. National Institutes of Health. Available at: [Link]

-

Controlling the Self-Assembly and Material Properties of β-Sheet Peptide Hydrogels by Modulating Intermolecular Interactions. PubMed. Available at: [Link]

-

Controlling the Self-Assembly and Material Properties of β-Sheet Peptide Hydrogels by Modulating Intermolecular Interactions. MDPI. Available at: [Link]

-

pH-sensitive peptides for drug delivery applications. Johns Hopkins Whiting School of Engineering. Available at: [Link]

-

Molecular Engineering of pH-Responsive Anchoring Systems onto Poly(ethylene glycol) Corona. Journal of the American Chemical Society. Available at: [Link]

-

The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

- 1. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide-Based Materials That Exploit Metal Coordination | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. "Design and Development of pH-Sensitive Peptides for Cancer Diagnostics" by Ramona Cosmina Adochite [digitalcommons.uri.edu]

- 12. engineering.jhu.edu [engineering.jhu.edu]

- 13. pH-sensitive membrane peptides (pHLIPs) as a novel class of delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pyridyl group in ligand design for selective metal ion complexation and sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acs.figshare.com [acs.figshare.com]

- 16. Pyridylalanine (Pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines proceed via an atypical "aza-Morita-Baylis-Hillman" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of pyridyl-containing amino acids in medicinal chemistry

An In-depth Technical Guide to the Application of Pyridyl-Containing Amino Acids in Drug Discovery and Development

Abstract

The incorporation of heterocyclic scaffolds into therapeutic agents has become a paramount strategy in contemporary drug discovery. Among these, the pyridine ring holds a privileged position due to its unique electronic properties, metabolic stability, and versatile biological activities. This guide provides a comprehensive technical overview of the applications of pyridyl-containing amino acids in medicinal chemistry. We will delve into the fundamental attributes of the pyridine nucleus that make it a valuable component in drug design, explore synthetic methodologies for creating these specialized amino acids, and examine their diverse roles as enzyme inhibitors, modulators of peptide conformation and function, and bioisosteric replacements. Through detailed protocols, mechanistic insights, and case studies of approved therapeutics, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage pyridyl-containing amino acids in the design of next-generation pharmaceuticals.

The Pyridine Advantage: Physicochemical Properties and Their Implications in Drug Design

The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts a unique set of physicochemical properties to a molecule that are highly advantageous in a medicinal chemistry context.[1][2] The lone pair of electrons on the nitrogen atom is not part of the aromatic system, rendering the ring electron-deficient and capable of participating in hydrogen bonding as an acceptor.[1] This feature significantly influences a drug candidate's interaction with biological targets.[3]

The incorporation of a pyridine moiety can lead to:

-

Enhanced Solubility and Permeability: The polar nature of the pyridine nitrogen can improve aqueous solubility, a critical factor for oral bioavailability.[4] Furthermore, strategic placement of the pyridine ring has been shown to enhance cellular permeability.[1]

-

Improved Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation compared to a phenyl ring, which can lead to an extended half-life of the drug.[1][5]

-

Increased Binding Affinity and Potency: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions within the binding pockets of target proteins.[1][6] This can lead to a significant increase in potency, as demonstrated in studies where replacing a phenyl ring with a pyridine resulted in a more than 500-fold improvement in biological activity.[1]

-

Modulation of pKa: The basicity of the pyridine nitrogen can be tuned by the presence of other substituents, allowing for fine-control over the ionization state of the molecule at physiological pH.

Synthesis of Pyridyl-Containing Amino Acids: A Methodological Overview

The successful application of pyridyl-containing amino acids in drug discovery hinges on the availability of robust and efficient synthetic routes. A variety of methods have been developed to introduce the pyridine moiety into an amino acid scaffold.

Photoredox Catalysis for Heteroaryl Amino Acid Synthesis

A powerful and mild approach for the synthesis of β-heteroaryl α-amino acid derivatives involves photoredox catalysis. This method utilizes the regiospecific activation of halogenated pyridines and their subsequent conjugate addition to dehydroalanine derivatives.[7]

Experimental Protocol: Synthesis of a β-pyridyl-α-amino acid derivative via Photoredox Catalysis

-

Reaction Setup: In a nitrogen-filled glovebox, combine a Boc-protected dehydroalanine derivative (1.0 equiv), a pyridyl bromide or iodide (1.5 equiv), a photosensitizer such as [Ir(ppy)2(dtbbpy)]PF6 (1-2 mol%), and a Hantzsch ester (2.0 equiv) in anhydrous DMSO.

-

Irradiation: Seal the reaction vessel and irradiate with a blue LED light source at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired β-pyridyl-α-amino acid derivative.

Causality Behind Experimental Choices:

-

Photosensitizer: The iridium-based photosensitizer is chosen for its ability to absorb visible light and initiate the single-electron transfer process required for radical generation.

-

Hantzsch Ester: This acts as a stoichiometric reductant to regenerate the active form of the photosensitizer and participate in the catalytic cycle.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the excited state of the photosensitizer and lead to side reactions.

Hetero-Diels-Alder and Knoevenagel-Stobbe Reactions

For the synthesis of more complex, polyaromatic pyridyl amino acids, a multi-step approach involving a hetero-Diels-Alder reaction followed by a Knoevenagel-Stobbe process can be employed to construct the pyridine ring.[8][9] This is often followed by late-stage functionalization, such as a Suzuki-Miyaura cross-coupling, to introduce further diversity.[8][9]

Caption: Synthetic workflow for a triaryl pyridyl amino acid.

Key Applications in Medicinal Chemistry

The unique properties of pyridyl-containing amino acids have led to their widespread use in various areas of medicinal chemistry.

Enzyme Inhibition

The pyridine moiety is a common feature in many approved enzyme inhibitors.[10][11] The nitrogen atom can participate in key hydrogen bonding interactions within the enzyme's active site, leading to potent and selective inhibition. Pyridine-containing compounds have been successfully developed as inhibitors for a range of enzymes, including kinases, urease, and methionine aminopeptidases.[11][12][13]

| Enzyme Target | Pyridyl-Containing Inhibitor Class | Significance | Reference |

| Kinases | Pyridinyl imidazoles, Pyrido[2,3-d]pyrimidines | Treatment of cancer and inflammatory diseases. | [12] |

| Urease | Derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid | Therapeutic strategy for Helicobacter pylori infections. | [11] |

| Methionine Aminopeptidase-1 | Pyridinylpyrimidines | Potential antibacterial agents. | [13] |

| Thrombin | Pyridinone-based peptidomimetics | Anticoagulant therapy. | [14] |

Peptide and Peptidomimetic Design

Incorporating pyridyl-alanine (Pal) into peptides can significantly enhance their therapeutic potential.[4] Pyridyl-alanine can act as a hydrophilic, aromatic surrogate for natural amino acids, improving the biophysical properties of peptide drug candidates.[4]

Key Advantages of Pyridyl-Alanine in Peptides:

-

Enhanced Aqueous Solubility: The polar pyridine ring improves the solubility of otherwise poorly soluble peptides, which is crucial for formulation and delivery.[4]

-

Improved Stability: The introduction of non-natural amino acids like pyridyl-alanine can increase resistance to proteolytic degradation.

-

Conformational Constraint: The defined stereochemistry and steric bulk of the pyridyl group can help to lock the peptide into a bioactive conformation, enhancing receptor binding affinity.[15][16]

A notable example is the development of glucagon analogues where the incorporation of 3- and 4-pyridyl-alanine led to enhanced aqueous solubility and stability at neutral pH while maintaining biological activity.[4]

Caption: Workflow for improving peptide properties with pyridyl-alanine.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design.[17][18][19] The pyridine ring is an excellent bioisostere for a phenyl ring, offering similar aromaticity and size but with altered electronic and solubility properties.[1] This substitution can lead to improved pharmacokinetic profiles, enhanced target binding, and reduced off-target effects.[1][20]

Metal Chelation in Therapeutic and Diagnostic Agents

The nitrogen atom of the pyridine ring, often in conjunction with other nearby functional groups like carboxylates or hydroxyls, can act as an effective metal chelator.[21][22] This property is exploited in the design of drugs for diseases associated with metal dyshomeostasis, such as neurodegenerative disorders.[23][24] Furthermore, the metal-chelating ability of pyridyl-containing compounds can be utilized for the development of radiolabeled imaging agents for positron emission tomography (PET).[25]

Pharmacokinetic Considerations

The inclusion of a pyridine moiety can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[1] As mentioned, it can enhance metabolic stability and permeability.[1][2] A review of FDA-approved drugs from 2014 to 2023 revealed that a significant number contain a pyridine ring, with the primary metabolizing enzyme often being CYP3A4.[26][27] This highlights the importance of considering potential drug-drug interactions during the development of pyridine-containing therapeutics.

Case Studies: FDA-Approved Drugs

The success of incorporating pyridine-containing scaffolds is evident in the numerous FDA-approved drugs on the market.[26][27][28] Between 2014 and 2023, 54 drugs containing a pyridine ring received FDA approval, with a large portion being anticancer agents and drugs targeting the central nervous system.[1][27] Many recently approved drugs also feature fragments of tailor-made amino acids, sometimes in combination with fluorine, underscoring the convergence of these powerful strategies in modern drug design.[29][30]

Conclusion

Pyridyl-containing amino acids are invaluable tools in the medicinal chemist's armamentarium. Their unique physicochemical properties, coupled with the development of versatile synthetic methodologies, have enabled their successful application in a wide range of therapeutic areas. From enhancing the potency of enzyme inhibitors to improving the drug-like properties of peptide therapeutics, the strategic incorporation of the pyridine moiety continues to be a highly effective strategy in the quest for safer and more efficacious medicines. As our understanding of disease biology deepens, the rational design and application of pyridyl-containing amino acids will undoubtedly play an even more significant role in the future of drug discovery.

References

- The Role of Pyridine Amino Acids in Modern Drug Development. (n.d.). Google Cloud.

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC - NIH. (n.d.). National Institutes of Health.

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores | Organic Letters - ACS Publications. (2024, June 12). American Chemical Society Publications.

- Impact of pyridine incorporation into amino acids and peptide drugs - ResearchGate. (n.d.). ResearchGate.

- Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed. (2016, September 8). National Institutes of Health.

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (n.d.). ResearchGate.

- The Role of Protected Amino Acids in Modern Peptide Synthesis. (n.d.). Google Cloud.

- The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2-Amino-2-(pyridin-2-YL)acetic Acid - Benchchem. (n.d.). BenchChem.

- An In-depth Technical Guide to 2-Amino-2-(pyridin-2-YL)acetic Acid Derivatives and Analogs for Researchers and Drug Development - Benchchem. (n.d.). BenchChem.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (n.d.). National Institutes of Health.

- The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6). Google Cloud.

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Royal Society of Chemistry.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.). Sarchem Labs.

- Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14). Baran Lab.

- The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (n.d.). American Chemical Society Publications.

- Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties - ResearchGate. (n.d.). ResearchGate.

- ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. (2025, August 6). ResearchGate.

- Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. (n.d.). Semantic Scholar.

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23). National Institutes of Health.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). National Institutes of Health.

- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (n.d.). American Chemical Society Publications.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Semantic Scholar.

- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Cambridge MedChem Consulting.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate. (2022, August 11). ResearchGate.